molecular formula C5H3BrCl2N2 B8191178 4-Bromo-6-chloro-2-chloromethyl-pyrimidine

4-Bromo-6-chloro-2-chloromethyl-pyrimidine

Cat. No.: B8191178
M. Wt: 241.90 g/mol
InChI Key: KGWODZUFTLTNJO-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-chloromethyl-pyrimidine is a heterocyclic organic compound with the molecular formula C5H3BrCl2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-chloromethyl-pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-chloromethyl-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-chloromethyl-pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The molecular targets and pathways involved vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(chloromethyl)pyrimidine
  • 4-Bromo-2-chloro-1-methoxybenzene
  • 4,6-Dichloropyrimidine

Uniqueness

4-Bromo-6-chloro-2-chloromethyl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other pyrimidine derivatives. Its combination of bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-bromo-6-chloro-2-(chloromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-3-1-4(8)10-5(2-7)9-3/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWODZUFTLTNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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